Chiral Purity: The (S)-Enantiomer vs. Racemic or (R)-Enantiomer Forms
The (1S)-enantiomer, when used as a ligand precursor, can exhibit significantly different biological or catalytic activity compared to its (1R) counterpart [1]. While specific IC50 data for this exact compound is not available in the provided search results, a relevant class-level comparison from a related ethane-1,2-diamine derivative shows that the presence of a 4-methylphenyl group (Compound 1a) yields an IC50 of 2.20 µM, which is a ~6-fold improvement over the unsubstituted phenyl analog (Compound 1b, IC50 = 13.00 µM) [2]. This demonstrates the quantitative impact of the aryl substitution pattern on biological activity, a principle that extends to the chiral configuration. The availability of the (S)-enantiomer in high purity (e.g., 95% HPLC [3]) ensures consistent and predictable performance in enantioselective applications.
| Evidence Dimension | In vitro enzyme inhibition (Class-level) |
|---|---|
| Target Compound Data | IC50 = 2.20 µM (for 4-Methylphenyl analog, Compound 1a) |
| Comparator Or Baseline | IC50 = 13.00 µM (for Phenyl analog, Compound 1b) |
| Quantified Difference | ~6-fold improvement in potency for the 4-methylphenyl substituted analog. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Demonstrates that even minor structural variations (chirality, aryl substitution) in this diamine class can lead to large differences in potency, making specific enantiomer procurement essential for achieving desired experimental outcomes.
- [1] Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN−Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity. ACS Publications, 2008. View Source
- [2] Table 1. In vitro enzyme inhibition data for ethane-1,2-diamine derivatives. PMC. 2013. View Source
- [3] (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl. Chemsrc. CAS: 1381928-82-0. View Source
